4-(Chloroacetyl)morpholine

Catalog No.
S793996
CAS No.
1440-61-5
M.F
C6H10ClNO2
M. Wt
163.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Chloroacetyl)morpholine

CAS Number

1440-61-5

Product Name

4-(Chloroacetyl)morpholine

IUPAC Name

2-chloro-1-morpholin-4-ylethanone

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6 g/mol

InChI

InChI=1S/C6H10ClNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2

InChI Key

YMQRPXBBBOXHNZ-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CCl

Synonyms

2-Chloro-1-(4-morpholinyl)ehanone; 2-Chloro-1-(morpholin-4-yl)ethanone; 2-Chloro-1-morpholino-1-ethanone; 2-Chloro-1-morpholinoethanone; 4-Morpholinylcarbonylmethyl Chloride; Chloroacetic Acid Morpholide; Chloroacetic Acid Morpholine Amide; N-(Chloro

Canonical SMILES

C1COCCN1C(=O)CCl

Synthesis:

4-(Chloroacetyl)morpholine is a chemical compound used in various scientific research applications. It can be synthesized through the reaction of morpholine with chloroacetic acid chloride. This reaction is typically carried out in an organic solvent under controlled conditions [].

Chemical Properties:

4-(Chloroacetyl)morpholine is a hygroscopic solid, meaning it readily absorbs moisture from the air. It has a melting point of 27-30 °C and is soluble in various organic solvents like water, ethanol, and dimethylformamide [].

Applications:

  • Organic synthesis: 4-(Chloroacetyl)morpholine serves as a versatile building block in organic synthesis. Its reactive chloroacetyl group allows it to participate in various reactions, including acylation, alkylation, and cyclization []. This property makes it valuable for the synthesis of complex organic molecules, including pharmaceuticals, pesticides, and fine chemicals [].
  • Bioconjugation: 4-(Chloroacetyl)morpholine has applications in bioconjugation, a technique used to attach molecules to biological entities like proteins and antibodies. The chloroacetyl group can react with thiol groups present in certain amino acids, forming a stable covalent linkage between the molecule of interest and the biological target []. This technique is valuable in drug development, targeted drug delivery, and biomolecular imaging [].

Safety and Handling:

4-(Chloroacetyl)morpholine is considered a hazardous material due to its corrosive and lachrymatory (tear-inducing) properties. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established safety protocols [].

4-(Chloroacetyl)morpholine is an organic compound characterized by the molecular formula C₆H₁₀ClNO₂ and a molecular weight of 163.60 g/mol. It features a morpholine ring, which is a six-membered heterocyclic compound containing one nitrogen atom. The chloroacetyl group attached to the morpholine enhances its reactivity and potential biological activity. This compound typically appears as white to pale yellow crystalline powder with a melting point ranging from 27.5°C to 33.5°C .

4-(Chloroacetyl)morpholine itself does not have a well-defined mechanism of action in biological systems. However, its role lies in its ability to modify other molecules through its reactive chloroacetyl group. This modified molecule can then interact with biological targets depending on the specific functional group introduced [].

4-(Chloroacetyl)morpholine is a corrosive and irritant compound. It can cause skin and eye irritation upon contact. Inhalation can irritate the respiratory tract. It is also suspected to be a mutagen []. Standard laboratory safety practices should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].

Data:

  • The LD50 (median lethal dose) for 4-(Chloroacetyl)morpholine in rats is reported to be 230 mg/kg (oral) [].
Due to its electrophilic chloroacetyl group. Notable reactions include:

  • Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles, leading to the formation of different derivatives.
  • Acylation Reactions: It can undergo acylation with amines or alcohols, forming amides or esters.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to yield morpholine and acetic acid .

Research indicates that 4-(Chloroacetyl)morpholine exhibits significant biological activities, including:

  • Antimicrobial Properties: Several studies have shown its effectiveness against various bacterial strains.
  • Antitumor Activity: Preliminary evaluations suggest potential anticancer properties, warranting further investigation into its mechanism of action and efficacy .
  • Enzyme Inhibition: It has been noted for its ability to inhibit certain enzymes, contributing to its biological profile.

The synthesis of 4-(Chloroacetyl)morpholine typically involves the reaction of morpholine with chloroacetyl chloride in the presence of a base such as triethylamine. A common procedure includes:

  • Dissolving morpholine in an organic solvent (e.g., ethyl acetate).
  • Adding triethylamine as a catalyst.
  • Slowly adding chloroacetyl chloride dropwise while stirring at low temperatures (around 0°C).
  • Allowing the reaction to proceed until completion, followed by purification through crystallization or chromatography .

4-(Chloroacetyl)morpholine is utilized in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of medicinal compounds.
  • Chemical Research: Used in studies aimed at developing new derivatives with enhanced biological activities.
  • Agricultural Chemicals: Potential applications in developing agrochemicals due to its antimicrobial properties.

Interaction studies involving 4-(Chloroacetyl)morpholine have focused on its effects on biological systems, particularly its enzyme inhibition capabilities and interactions with microbial targets. These studies are crucial for understanding how this compound can be optimized for therapeutic use or as a lead compound for drug development .

Several compounds share structural similarities with 4-(Chloroacetyl)morpholine, each with unique properties and applications:

Compound NameMolecular FormulaSimilarity Index
2-Chloro-N,N-dimethylacetamideC₅H₈ClN₃O0.71
2-Chloro-1-(piperidin-1-yl)ethanoneC₇H₈ClN0.63
2-Hydroxy-1-morpholinoethanoneC₇H₁₃NO₂0.78
4-(2-Chloroethyl)morpholine hydrochlorideC₇H₁₄ClN0.71

These compounds differ in their functional groups and biological activities, highlighting the unique reactivity and potential applications of 4-(Chloroacetyl)morpholine compared to its analogs.

LogP

-0.6 (LogP)

Melting Point

37.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H302 (90.91%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1440-61-5

Wikipedia

4-(2-Chloroacetyl)morpholine

Dates

Last modified: 08-15-2023

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